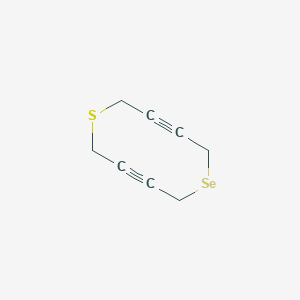

1-Thia-6-selenacyclodeca-3,8-diyne

Description

Properties

CAS No. |

127793-17-3 |

|---|---|

Molecular Formula |

C8H8SSe |

Molecular Weight |

215.2 g/mol |

IUPAC Name |

1-thia-6-selenacyclodeca-3,8-diyne |

InChI |

InChI=1S/C8H8SSe/c1-3-7-10-8-4-2-6-9-5-1/h5-8H2 |

InChI Key |

GFFMWKZLZVLHEU-UHFFFAOYSA-N |

SMILES |

C1C#CC[Se]CC#CCS1 |

Canonical SMILES |

C1C#CC[Se]CC#CCS1 |

Other CAS No. |

127793-17-3 |

Synonyms |

1-thia-6-selenacyclodeca-3,8-diyne |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-Thia-6-selenacyclodeca-3,8-diyne has been explored for its potential as a pharmacological agent. Its unique structure may contribute to biological activity, particularly in the following areas:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structural motifs can inhibit viral replication processes. The incorporation of selenium may enhance the biological efficacy of the compound against certain viruses.

- Antioxidant Properties : Compounds containing selenium are often associated with antioxidant activities. This could make this compound a candidate for research into therapies aimed at oxidative stress-related diseases.

Materials Science

The unique physical properties of this compound may also lend themselves to applications in materials science:

- Conductive Polymers : Research into conductive polymers has identified that incorporating seleno compounds can enhance electrical conductivity. This opens pathways for developing new materials for electronic applications.

- Nanotechnology : Its structural characteristics may enable the formation of nanoparticles with tailored properties for use in drug delivery systems or as imaging agents in biomedical applications.

Biochemical Research

The compound serves as a valuable tool in biochemical studies, particularly in enzyme inhibition assays and cellular signaling pathways:

- Enzyme Inhibition Studies : The unique structure allows for the exploration of interactions with various enzymes, potentially leading to the development of new inhibitors for therapeutic use.

- Cellular Mechanisms : Understanding how this compound influences cellular processes can provide insights into metabolic pathways and disease mechanisms.

Case Study 1: Antiviral Activity Assessment

A study investigated the antiviral properties of various seleno-compounds, including derivatives of this compound. Results indicated that these compounds exhibited significant inhibition of viral replication in vitro, suggesting potential as therapeutic agents against viral infections.

Case Study 2: Antioxidant Efficacy

Research conducted on the antioxidant capacity of selenium-containing compounds demonstrated that this compound could effectively scavenge free radicals. This property was linked to its potential role in reducing oxidative stress in cellular models.

Case Study 3: Conductive Polymer Development

In materials science research, modifications of this compound were incorporated into polymer matrices to enhance electrical conductivity. The findings showed improved performance metrics compared to traditional conductive polymers.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Key analogs include cyclodeca-diynes with substitutions of sulfur/selenium or other heteroatoms:

Key Observations :

Physicochemical Properties

Hydrophobicity (logP)

This compound shares a logP of 1.281 with branched esters (e.g., ethyl 3-acetoxypentanoate), suggesting comparable solubility in organic solvents . This contrasts with purely hydrocarbon cyclic diynes, which typically exhibit higher logP values (>2).

Thermal and Electronic Properties

- Thermal Stability : The selenium-sulfur system may exhibit lower thermal stability than oxygen-sulfur analogs due to weaker Se–C bonds.

- Electronic Effects: Selenium’s lower electronegativity (2.55 vs.

Preparation Methods

Heteroatom-Integrated Linear Precursor Design

The structural complexity of 1-thia-6-selenacyclodeca-3,8-diyne necessitates a linear precursor with pre-installed sulfur and selenium atoms. A plausible starting material could involve a 1,6-dihalo-substituted deca-3,8-diyne , where halogen atoms at positions 1 and 6 are replaced by sulfur and selenium nucleophiles. For example:

-

Step 1 : Synthesis of 1,6-dichlorodeca-3,8-diyne via a double Sonogashira coupling, adapting protocols for terminal diynes.

-

Step 2 : Nucleophilic substitution of chloride with thiolate (HS⁻) and selenide (Se⁻) under controlled conditions.

This approach mirrors the Cadiot-Chodkiewicz cross-coupling, where halogen-alkyne exchange is employed, but requires precise stoichiometry to avoid homocoupling byproducts.

Cyclization via High-Dilution Coupling

Macrocycle formation often employs high-dilution techniques to favor intramolecular reactions over intermolecular polymerization. A potential route involves:

-

Linear precursor : HS-(CH₂)₂-C≡C-(CH₂)₂-Se-(CH₂)₂-C≡C-(CH₂)₂- (hypothetical structure).

-

Coupling method : Glaser-Hay oxidative homocoupling under Cu(I) catalysis, though this risks dimerization.

-

Alternative : Nickel- or palladium-mediated cyclization, leveraging metal templates to pre-organize the linear chain.

Reaction conditions would require rigorous temperature control (-78°C to 0°C) and inert atmospheres to prevent oxidation of selenium.

Sonogashira Coupling Adaptations

Vinylidene Chloride as a Building Block

The Sonogashira coupling of vinylidene chloride (Cl₂C=CH₂) with terminal alkynes, as demonstrated in the synthesis of 1,3-decadiyne, offers a framework for introducing triple bonds. Adapting this method:

-

Step 1 : Couple Cl₂C=CH₂ with a seleno-alkyne (e.g., HC≡C-Se-(CH₂)₃-) to form a chloroenyne intermediate.

-

Step 2 : Repeat coupling with a thio-alkyne (e.g., HC≡C-S-(CH₂)₃-) to generate a dichlorinated diyne.

-

Step 3 : Dehydrohalogenation using LDA (lithium diisopropylamide) to eliminate HCl and form the conjugated diyne system.

Critical parameters :

Challenges in Heteroatom Compatibility

Selenium’s polarizability and sulfur’s nucleophilicity may necessitate modified ligands or catalysts. For instance:

-

Ligand effects : Bulky phosphines (e.g., P(t-Bu)₃) could stabilize Pd centers against sulfur poisoning.

-

Solvent selection : DMF or DMSO may enhance selenium solubility but risk side reactions with alkynes.

Templated Cyclization Strategies

Metal-Ion-Assisted Ring Closure

Transition metals (e.g., Cu(I), Ag(I)) can pre-organize alkyne termini via π-complexation, facilitating macrocyclization:

Electrochemical Methods

Electroreductive coupling of bis-haloalkynes offers a route to diynes without metal catalysts:

-

Setup : Constant potential (-2.5 V vs SCE) in DMF with TBAP electrolyte.

-

Advantage : Avoids Pd/Cu residues critical for selenium compatibility.

Comparative Analysis of Hypothetical Methods

Spectroscopic Validation and Purification

Post-synthesis, characterization would rely on:

Q & A

What are the optimal synthetic routes for 1-Thia-6-selenacyclodeca-3,8-diyne, and how can reaction conditions be systematically optimized?

The synthesis of this compound can be optimized using factorial experimental designs to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, a Pinner reaction variant (commonly used in heterocyclic synthesis) may be adapted, with iterative adjustments to reagent stoichiometry and reaction time guided by real-time spectroscopic monitoring (e.g., in situ NMR) . Process control algorithms, such as those in chemical engineering frameworks (e.g., RDF2050108), enable dynamic optimization of parameters to maximize yield and purity . Systematic replication under varying conditions, coupled with statistical analysis of variance (ANOVA), helps identify dominant factors influencing reaction efficiency .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

X-ray crystallography is critical for resolving the compound’s cyclic conformation and selenide-thioether bonding geometry. Dynamic nuclear polarization (DNP)-enhanced NMR spectroscopy provides high-resolution data on electronic environments, particularly for sulfur and selenium nuclei, which are challenging to characterize due to their quadrupolar moments. Pairing these with FT-IR and Raman spectroscopy validates vibrational modes associated with the diyne and heteroatom moieties . For metastable intermediates, cryogenic crystallography or time-resolved synchrotron X-ray diffraction may capture transient structural states .

How can researchers assess the thermodynamic and kinetic stability of this compound under varying environmental conditions?

Accelerated aging studies under controlled humidity, temperature, and light exposure (e.g., using Q-SUN/Xe-1 test chambers) quantify degradation kinetics. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) measure phase transitions and thermal decomposition thresholds. Kinetic stability is further probed via UV-vis spectroscopy to track photolytic decomposition rates, while computational methods like density functional theory (DFT) predict bond dissociation energies and reaction pathways under stressors .

What computational chemistry approaches are suitable for modeling the electronic properties and reactivity of this compound?

How should researchers design experiments to investigate the compound’s catalytic or supramolecular interactions?

Quasi-experimental designs with control groups (e.g., comparing catalytic activity against selenide-free analogs) isolate the compound’s role in reaction systems . Isothermal titration calorimetry (ITC) quantifies binding affinities in host-guest complexes, while surface plasmon resonance (SPR) tracks real-time interaction kinetics. For catalytic studies, turnover frequencies (TOF) and activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots validate proposed mechanisms. Cross-referencing with crystallographic data ensures structural-activity correlations .

What strategies resolve contradictions in experimental data (e.g., conflicting spectroscopic vs. computational results)?

Triangulation via multiple analytical methods (e.g., XPS for oxidation states, EPR for radical intermediates) reconciles discrepancies. Bayesian statistical frameworks assess the likelihood of competing hypotheses, while replication under standardized conditions minimizes artifact-driven outliers. For computational-experimental mismatches, sensitivity analysis of DFT functionals or basis sets identifies systematic errors . Collaborative peer-review workflows, as highlighted in interdisciplinary methodological guidelines, enhance robustness .

What interdisciplinary applications (e.g., materials science, medicinal chemistry) warrant exploration for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.